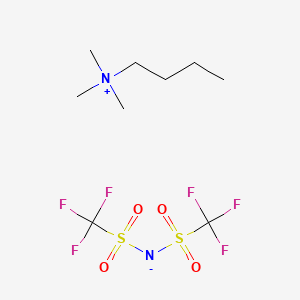

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide

概要

説明

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C9H18F6N2O4S2 and a molecular weight of 396.37 . It is also known by its CAS number 258273-75-5 .

Molecular Structure Analysis

The molecular structure of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide can be represented by the SMILES stringCCCCN+(C)C.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F . Physical And Chemical Properties Analysis

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a liquid at 20°C . It has a melting point of 17°C , a specific gravity of 1.40 , and a refractive index ranging from 1.4080 to 1.4120 .科学的研究の応用

Electrochemical Behavior Study

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide has been used in the study of electrochemical behavior at negatively polarized aluminum electrodes . The compound strongly adsorbs within a specific potential range at the aluminum electrode . This application is crucial for understanding the electrochemical decomposition and reduction processes of the compound .

Electrolyte in Supercapacitors

This compound is suggested as an electrolyte in supercapacitors due to its very wide region of ideal polarizability at the carbon electrode-electrolyte interface . It’s essential for the production of current collectors in supercapacitors .

Electrolyte in Electrochemical Power Sources

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is also proposed as an electrolyte in other electrochemical power sources . This is due to its unique properties such as non-volatility, high thermal stability, and high ionic conductivity .

Synthesis of Conducting Polymers

The compound finds applications in the synthesis of conducting polymers . These polymers have a wide range of applications, including sensors, actuators, batteries, supercapacitors, and solar cells .

Intercalation Electrode Materials

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is used in the synthesis of intercalation electrode materials . These materials are used in rechargeable batteries, where they allow for the intercalation of ions into their structure during charging and discharging .

Fine-Tuning Cure Characteristics of Natural Rubber Composites

The compound has been applied for fine-tuning the cure characteristics and physico-chemical properties of elastomer composites based on a biodegradable natural rubber matrix . It increases the efficiency of sulfur vulcanization and improves the performance of natural rubber composites .

Catalyst in Organic Reactions

It can also be used as a catalyst in organic reactions . This application is important in the field of organic synthesis, where catalysts are used to increase the rate of chemical reactions .

Improving Resistance to Thermo-Oxidation

Ionic liquids with bis(trifluoromethylsulfonyl)imide anion can significantly improve the resistance of natural rubber composites to thermo-oxidation . This is crucial for enhancing the durability and lifespan of these composites .

Safety and Hazards

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is classified as Acute Tox. 3 Oral and Skin Corr. 1B . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

作用機序

Target of Action

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is an ionic compound . It is primarily used as a catalyst in organic reactions and as an electrolyte additive in electrochemical applications such as supercapacitors and lithium-ion batteries .

Mode of Action

As an ionic compound, Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide exhibits strong ionic characteristics . It can dissolve in water and interact with other compounds to form new compounds through ionic reactions .

Biochemical Pathways

As a catalyst, it can accelerate various organic reactions . In electrochemical applications, it can influence the charge-discharge cycle of lithium-ion batteries .

Pharmacokinetics

It also has good solubility in water and some organic solvents such as alcohols and ketones .

Result of Action

The result of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide’s action depends on its application. In organic reactions, it can catalyze the formation of new compounds . In electrochemical applications, it can enhance the performance of lithium-ion batteries .

Action Environment

The action, efficacy, and stability of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors. It is relatively stable against light, heat, oxygen, and humidity . Under extreme conditions such as high temperatures, strong acids, or strong bases, it may decompose or react .

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;butyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.C2F6NO4S2/c1-5-6-7-8(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGKJXQWZSFJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047920 | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

CAS RN |

258273-75-5 | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

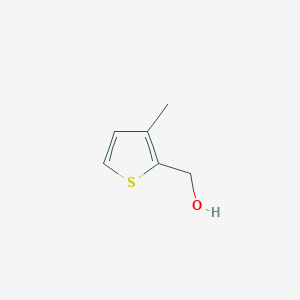

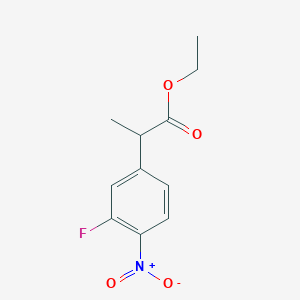

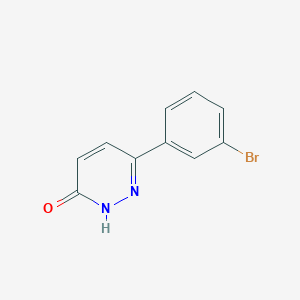

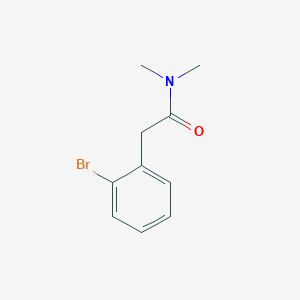

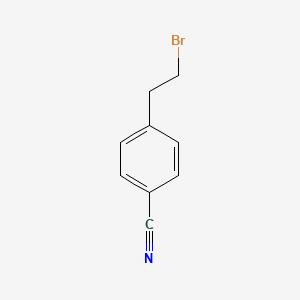

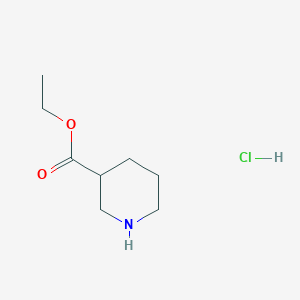

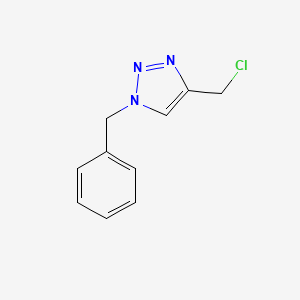

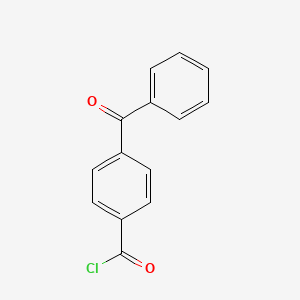

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A1: * Molecular Formula: C10H21F6N3O4S2* Molecular Weight: 419.42 g/mol

Q2: What spectroscopic techniques are used to characterize Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A2: Key spectroscopic techniques used to analyze [N4111][Tf2N] include:

- Raman Spectroscopy: This method reveals information about the vibrational modes of molecules, and in the case of [N4111][Tf2N], it has been used to identify different conformations of the [Tf2N]- anion, especially the cisoid and transoid forms, in various phases and conditions. [ [], [], [] ]

- Infrared Spectroscopy (IR): IR spectroscopy helps in identifying functional groups and studying molecular interactions. It's been used to characterize the phase transitions of [N4111][Tf2N] and understand how its molecular arrangements change with temperature. [ [], [] ]

- X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of elements within a material. This technique has been used to study the electrochemical behavior of [N4111][Tf2N], particularly at the interface with electrode materials like aluminum. [ [], [] ]

Q3: How does the cooling rate affect the physical state and properties of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A: [N4111][Tf2N] exhibits different phases depending on the cooling rate: * Slow Cooling: Leads to crystallization with the [Tf2N]- anion primarily in a cisoid conformation. [ [] ]* Fast Cooling: Results in a more amorphous structure with the [Tf2N]- anion predominantly in a transoid conformation. [ [] ]This difference in conformation can affect properties such as viscosity and conductivity.

Q4: Is Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide stable under electrochemical conditions relevant for battery applications?

A: While [N4111][Tf2N] is generally considered electrochemically stable due to its wide electrochemical window, research shows that it can degrade at strongly reducing potentials, especially those encountered during lithium metal deposition. The degradation products include hydrogen, alkanes, and amines, which can impact the performance and safety of lithium-based batteries. [ [] ]

Q5: What is known about the water sorption behavior of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A: [N4111][Tf2N] is considered hydrophobic, but like many ionic liquids, it can still absorb water from the environment. Studies have shown that even small amounts of water absorbed by [N4111][Tf2N] can significantly impact its physical properties, such as viscosity and conductivity. [ [] ]

Q6: Can Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide be used in enzymatic reactions?

A: Yes, [N4111][Tf2N] has shown promise as a solvent for biocatalysis. Research indicates that Candida antarctica lipase B (CALB) displayed enhanced activity and stability in [N4111][Tf2N] compared to conventional organic solvents. This improvement is attributed to the IL's ability to preserve the enzyme's active conformation. [ [] ]

Q7: Has Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide been investigated for carbon dioxide capture?

A: Yes, [N4111][Tf2N], both in its pure form and in mixtures with polymers like poly(ethylene oxide) (PEO), has been investigated for CO2 absorption. Studies using molecular dynamics simulations and spectroscopic techniques found that while [N4111][Tf2N] can absorb CO2, its capacity is lower than that of pure PEO. [ [], [] ]

Q8: How is computational chemistry used to understand the properties of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A: Molecular dynamics (MD) simulations have been extensively employed to study various aspects of [N4111][Tf2N], including:* Structure and Dynamics: MD helps in understanding the behavior of [N4111][Tf2N] at a molecular level, providing insights into its viscosity, diffusion coefficients, and interactions with other molecules like CO2 and polymers. [ [], [] ]* Gas Absorption: MD simulations have been used to predict the solubility and absorption behavior of gases like CO2 in [N4111][Tf2N], aiding in evaluating its potential for gas capture applications. [ [] ]* Mixture Properties: MD simulations are valuable for predicting the properties of mixtures containing [N4111][Tf2N], such as those with PEO, allowing researchers to tailor these mixtures for specific applications. [ [], [] ]

Q9: What analytical techniques are used to measure the density and viscosity of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A9: Researchers commonly utilize the following methods:

- Vibrating Tube Densimeter: This instrument accurately measures the density of liquids based on the changes in the resonant frequency of a vibrating U-shaped tube containing the sample. [ [], [] ]

- Rheometer: A rheometer is used to measure the viscosity of fluids by applying a controlled shear stress or shear rate to the sample and measuring the resulting deformation or flow. [ [] ]

Q10: Are there any alternative ionic liquids with similar properties to Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A: Yes, various ionic liquids share structural similarities with [N4111][Tf2N] and exhibit comparable properties. These alternatives often involve modifications to the cation or anion. Examples include: * Cation Variations: Other quaternary ammonium-based ILs, like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide ([N8881][Tf2N]) or tributylmethylammonium bis(trifluoromethylsulfonyl)imide ([N4441][Tf2N]), have been explored. [ [], [], [] ]* Anion Variations: ILs with different anions, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4mim][Tf2N]), provide alternative options. [ [], [] ]

Q11: What other areas of research are ongoing regarding Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A11: Research on [N4111][Tf2N] extends to various other areas:

- Electrochemical Applications: Investigating its suitability as an electrolyte for supercapacitors, lithium-ion batteries, and other electrochemical devices. [ [], [], [] ]

- Solubility Studies: Determining the solubility of different compounds, including gases and aromatic hydrocarbons, in [N4111][Tf2N] to assess its potential as a solvent in various processes. [ [], [] ]

- Thermophysical Property Measurements: Accurately measuring properties like density, viscosity, refractive index, and surface tension over a range of temperatures and pressures to develop comprehensive databases and predictive models. [ [], [] ]

- Environmental Impact: Assessing the environmental fate and potential toxicity of [N4111][Tf2N] to ensure its safe and sustainable use. [ [] ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)